2-(2-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of amino and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE typically involves the formation of a Schiff base through the condensation of an amine with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and use in amine protection/deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
2-Methoxy-5-((phenylamino)methyl)phenol: Important starting material for various chemical syntheses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C18H20N2O4/c1-13-7-3-5-9-15(13)23-12-18(21)24-20-17(19)11-14-8-4-6-10-16(14)22-2/h3-10H,11-12H2,1-2H3,(H2,19,20) |
InChI Key |
UQEHGWMLXKZKHJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(CC2=CC=CC=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.